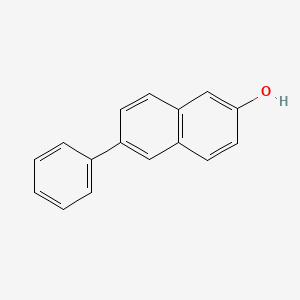

6-Phenylnaphthalen-2-ol

Übersicht

Beschreibung

6-Phenyl-naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a phenyl group attached to the sixth position of the naphthalene ring and a hydroxyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-naphthalen-2-ol typically involves the coupling of naphthalen-2-ol with a phenyl group. One common method is the Friedel-Crafts alkylation, where naphthalen-2-ol reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of 6-Phenyl-naphthalen-2-ol can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Phenyl-naphthalen-2-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton- oder Chinonderivat oxidiert werden.

Reduktion: Die Verbindung kann zu einem Dihydroderivat reduziert werden.

Substitution: Elektrophilen aromatischen Substitutionsreaktionen können an den Phenyl- oder Naphthalinringen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Phenyl-naphthochinon.

Reduktion: Bildung von 6-Phenyl-1,2-dihydronaphthalen-2-ol.

Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Derivaten.

Wissenschaftliche Forschungsanwendungen

6-Phenyl-naphthalen-2-ol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorstufe bei der Synthese komplexer organischer Moleküle und Farbstoffe eingesetzt.

Biologie: Untersucht auf sein Potenzial als Fluoreszenzsonde in der biologischen Bildgebung.

Medizin: Für seine antimikrobiellen und krebshemmenden Eigenschaften untersucht.

Industrie: Verwendet bei der Herstellung von Polymeren und als Additiv in Schmierstoffen.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Phenyl-naphthalen-2-ol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden und so deren Struktur und Funktion beeinflussen. Die Phenylgruppe erhöht die Lipophilie der Verbindung, was ihre Wechselwirkung mit Zellmembranen und intrazellulären Zielstrukturen erleichtert. Diese Wechselwirkungen können Signalwege und enzymatische Aktivitäten modulieren, was zu den beobachteten biologischen Wirkungen führt .

Ähnliche Verbindungen:

2-Naphthol: Ein Isomer mit der Hydroxylgruppe an der zweiten Position des Naphthalinrings.

1-Phenyl-naphthalen-2-ol: Ein strukturelles Isomer mit der Phenylgruppe an der ersten Position.

6-Methoxy-naphthalen-2-ol: Ein Derivat mit einer Methoxygruppe anstelle einer Phenylgruppe.

Eindeutigkeit: 6-Phenyl-naphthalen-2-ol ist einzigartig aufgrund der spezifischen Positionierung der Phenyl- und Hydroxylgruppen, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine strukturellen Merkmale machen es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .

Wirkmechanismus

The mechanism of action of 6-Phenyl-naphthalen-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate signaling pathways and enzymatic activities, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Naphthol: An isomer with the hydroxyl group at the second position of the naphthalene ring.

1-Phenyl-naphthalen-2-ol: A structural isomer with the phenyl group at the first position.

6-Methoxy-naphthalen-2-ol: A derivative with a methoxy group instead of a phenyl group.

Uniqueness: 6-Phenyl-naphthalen-2-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .

Eigenschaften

IUPAC Name |

6-phenylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOXFBPKKGTQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

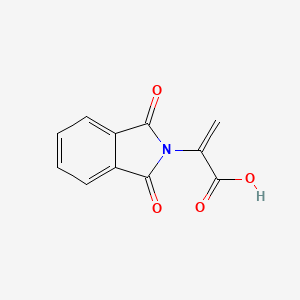

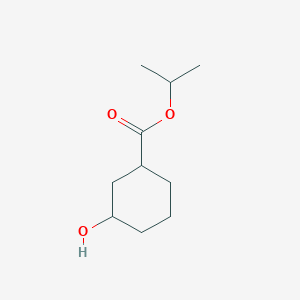

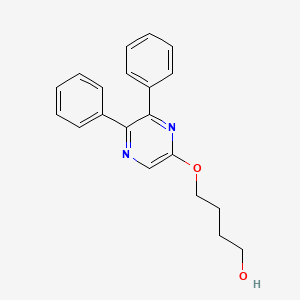

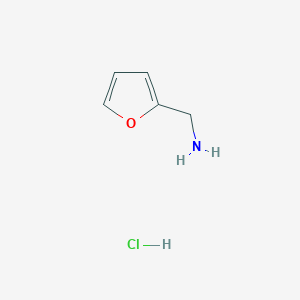

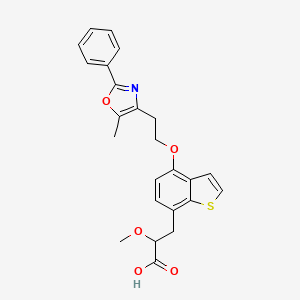

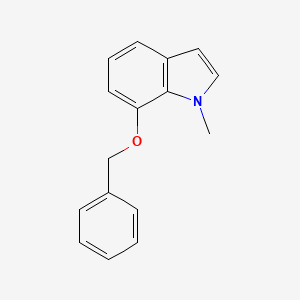

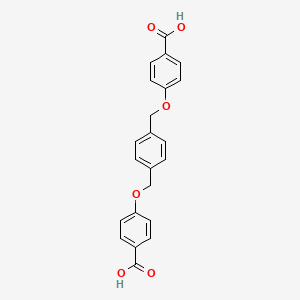

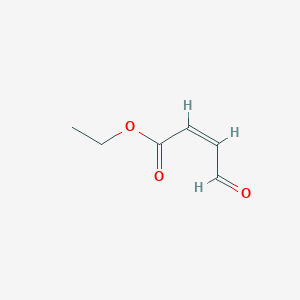

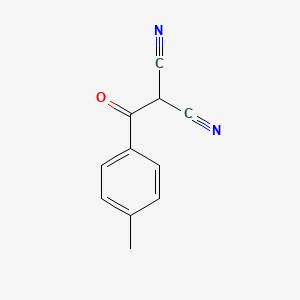

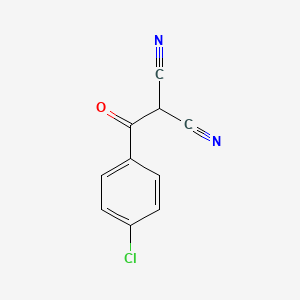

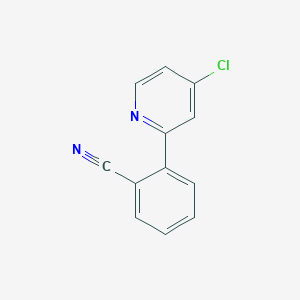

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide](/img/structure/B3328463.png)

![1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium](/img/structure/B3328477.png)